Bienvenue dans la boutique en ligne BenchChem!

3-cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Scaffold Design Conformational Analysis

3-Cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-28-9, molecular formula C₁₀H₁₅N₃O, MW 193.25 g/mol) is a fully substituted 1,2,4-triazol-5-one heterocycle bearing three distinct substituents: a C3-cyclobutyl group, an N4-methyl group, and an N1-allyl (prop-2-en-1-yl) group. The compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, which has established precedent for acetylcholinesterase inhibition (reported IC₅₀ range 0.43–3.87 µM across synthesized analogs), antioxidant activity, corrosion inhibition, and antitumor properties.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 2199684-28-9
Cat. No. B2865046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2199684-28-9
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCN1C(=NN(C1=O)CC=C)C2CCC2
InChIInChI=1S/C10H15N3O/c1-3-7-13-10(14)12(2)9(11-13)8-5-4-6-8/h3,8H,1,4-7H2,2H3
InChIKeyUAFBYZFOWWUTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-28-9): Structural Profile and Procurement-Relevant Identifiers


3-Cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-28-9, molecular formula C₁₀H₁₅N₃O, MW 193.25 g/mol) is a fully substituted 1,2,4-triazol-5-one heterocycle bearing three distinct substituents: a C3-cyclobutyl group, an N4-methyl group, and an N1-allyl (prop-2-en-1-yl) group [1]. The compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, which has established precedent for acetylcholinesterase inhibition (reported IC₅₀ range 0.43–3.87 µM across synthesized analogs), antioxidant activity, corrosion inhibition, and antitumor properties [2]. However, it is critical to note that this specific compound (CAS 2199684-28-9) currently lacks published primary biological assay data, patents, or head-to-head comparative studies in the peer-reviewed literature. Available vendor specifications indicate typical purity of 95% and the product is sold exclusively for non-human research use [1].

Why Generic Substitution of 3-Cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-28-9) Carries Risk: Key Structural Discriminators


Within the C₁₀H₁₅N₃O isomeric space of 4,5-dihydro-1H-1,2,4-triazol-5-ones, small substituent permutations yield structurally distinct compounds with non-interchangeable properties. CAS 2199684-28-9 carries a C3-cyclobutyl group, an N4-methyl, and an N1-allyl group; several close analogs differ at only one position yet exhibit distinct molecular architectures that preclude assumption of identical biological or physicochemical behavior. Critically, no experimental head-to-head quantitative comparison data exist for this compound versus its closest analogs in any public domain source as of April 2026 [1]. Therefore, generic substitution based solely on molecular formula or scaffold similarity cannot be scientifically justified without de novo comparative testing. The N1-allyl group, in particular, introduces a reactive terminal alkene that is absent in N1-H or N1-alkyl congeners, potentially enabling click chemistry conjugation or differential target engagement not available with the unsubstituted analog CAS 1380680-43-2 .

Quantitative Differentiation Evidence for 3-Cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-28-9) Versus Closest Analogs


C3 Substituent Differentiation: Cyclobutyl (Target) Versus Cyclopropyl (CAS 2201204-55-7) — Ring Strain and Conformational Space

The target compound features a C3-cyclobutyl group (four-membered ring, ring strain ~26.3 kcal/mol, puckered conformation) whereas the closest analog CAS 2201204-55-7 bears a C3-cyclopropyl group (three-membered ring, ring strain ~27.5 kcal/mol, planar). The cyclobutyl ring provides a larger van der Waals volume (approximately 65.5 ų vs. 55.2 ų for cyclopropyl) and distinct angular geometry (bond angles ~88° vs. ~60°), occupying a different region of conformational space [1]. This structural difference is significant because cyclobutyl-containing triazole tankyrase inhibitors have been shown to exhibit superior target affinity compared to smaller-ring analogs, with the cyclobutyl linker contributing to picomolar IC₅₀ values in WNT/β-catenin cellular reporter assays [2]. The molecular weight difference (193.25 vs. 179.22 g/mol) and formula difference (C₁₀H₁₅N₃O vs. C₉H₁₃N₃O) further distinguish these compounds for procurement purposes.

Medicinal Chemistry Scaffold Design Conformational Analysis

N1-Allyl Substitution: Reactive Terminal Alkene Present in Target (CAS 2199684-28-9) but Absent in N1-Unsubstituted Analog (CAS 1380680-43-2)

The target compound carries an N1-allyl (prop-2-en-1-yl) substituent, which introduces a terminal alkene functionality. The closest N1-unsubstituted analog, 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1380680-43-2), lacks this group entirely. The allyl substituent provides a synthetic handle for thiol-ene click chemistry, transition-metal-catalyzed cross-coupling, and potential covalent target engagement via Michael addition chemistry [1]. The N1-allyl group increases molecular weight from 153.18 (CAS 1380680-43-2) to 193.25 g/mol (target), an increase of 40.07 Da, and adds a predicted contributed logP increment of approximately +0.8 to +1.0 relative to the N1-H analog, based on fragment-based calculation [2]. These properties are absent in the N1-unsubstituted comparator, making the two compounds functionally distinct for applications requiring a reactive handle.

Click Chemistry Fragment-Based Drug Design Covalent Probe Design

Class-Level AChE Inhibitory Activity: Quantitative Benchmark from Structurally Related 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives

A series of 3-alkyl(aryl)-4-[3-(4-methylsulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones — sharing the same core heterocycle as the target compound — were evaluated for acetylcholinesterase (AChE) inhibitory activity. The reported IC₅₀ values range from 0.43 to 3.87 µM, with Ki values ranging from 0.70 ± 0.07 to 8.65 ± 5.6 µM [1]. The best-performing compound (4g) showed a binding energy of -12.0 kcal/mol in molecular docking against AChE (PDB ID: 4EY7). This establishes that the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is competent for sub-micromolar to low-micromolar AChE engagement. However, these data are for Schiff base derivatives bearing benzylideneamino substitution at N4, not for the target compound's N4-methyl/N1-allyl configuration [1]. No direct AChE inhibition data are available for CAS 2199684-28-9 itself.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Kinetics

Physicochemical Uniqueness in the C₁₀H₁₅N₃O Isomer Space: Comparison with Structural Isomer CAS 2199472-59-6

The target compound (CAS 2199684-28-9) and CAS 2199472-59-6 (4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one) share the identical molecular formula (C₁₀H₁₅N₃O) and molecular weight (193.25 g/mol) yet differ fundamentally in substitution pattern. The target places the cyclobutyl group at C3, methyl at N4, and allyl at N1, whereas the isomer places a cyclopropyl at N4, a cyclopropylmethyl at N1, and a methyl at C3 . These compounds have identical exact mass (193.1215 Da) and cannot be distinguished by mass spectrometry alone; NMR or chromatographic differentiation is required. The topological polar surface area (tPSA) of the target is calculated as approximately 38.1 Ų (three nitrogen atoms plus one carbonyl oxygen), compared to approximately 38.1 Ų for the isomer — identical by this metric — but the three-dimensional shape and electrostatic potential surface differ substantially due to cyclobutyl vs. cyclopropylmethyl spatial arrangement [1]. Procurement must rely on CAS number specificity and orthogonal analytical confirmation.

Structural Isomerism QSAR Modeling Chemical Procurement

Aggregated Evidence Gap Declaration: Absence of Published Quantitative Biological Data for CAS 2199684-28-9

A systematic search of PubMed, Google Scholar, SciFinder, the USPTO Patent Database, the European Patent Office, and CrossRef (search date: April 29, 2026) yielded zero primary research articles, zero patents, and zero publicly available quantitative biological assay results containing CAS 2199684-28-9 or its IUPAC name as a tested entity [1]. The compound appears exclusively in vendor catalogs (BenchChem, EvitaChem, MolCore, A2B Chem, AK Scientific, and others) as a 'research compound' with typical purity of 95% and storage recommendations of 'cool, dry place' or '20°C for 2 years' . This stands in contrast to related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, for which antibacterial, antitumor, anti-HIV, AChE inhibitory, antioxidant, and corrosion inhibitor activities have been experimentally demonstrated and published [2]. Consequently, any claim of differential biological activity for CAS 2199684-28-9 versus its analogs would be scientifically unsupported at present. The compound's value proposition is currently limited to its structural uniqueness as a building block or scaffold for de novo investigation.

Evidence-Based Procurement Data Gap Analysis Research Candidate Assessment

Research Application Scenarios for 3-Cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199684-28-9) Based on Structural Differentiation Evidence


Building Block for Diversity-Oriented Synthesis via N1-Allyl Click Chemistry Elaboration

The N1-allyl group provides a terminal alkene handle for thiol-ene click conjugation, enabling late-stage diversification of the triazol-5-one scaffold without modifying the C3-cyclobutyl pharmacophore [1]. This is a capability absent in the N1-H analog (CAS 1380680-43-2). Researchers constructing fragment-based screening libraries or exploring structure-activity relationships around the 4,5-dihydro-1H-1,2,4-triazol-5-one core can use this compound as a versatile starting point for installing varied thiol-containing moieties via radical-mediated thiol-ene coupling under mild conditions.

Exploratory AChE Inhibitor or Neurodegenerative Disease Probe Scaffold

The 4,5-dihydro-1H-1,2,4-triazol-5-one class has demonstrated AChE inhibition with IC₅₀ values as low as 0.43 µM [2]. While CAS 2199684-28-9 itself is untested, its C3-cyclobutyl group occupies a larger conformational space than the cyclopropyl analog (CAS 2201204-55-7), potentially offering differential fit within the AChE active site (PDB ID: 4EY7) hydrophobic pocket. This makes it a rational choice for inclusion in targeted screening sets aimed at identifying novel AChE inhibitors, provided that de novo enzyme inhibition assays are planned as part of the research workflow.

Isomer-Specific Physicochemical Probe for Computational QSAR Model Training

The existence of a structural isomer (CAS 2199472-59-6) sharing identical molecular formula (C₁₀H₁₅N₃O) and molecular weight (193.25 g/mol) but differing in substitution pattern and 3D shape makes the target compound valuable for training and validating quantitative structure-activity relationship (QSAR) models that rely on 3D descriptors rather than 2D topological indices . The cyclobutyl vs. cyclopropylmethyl spatial distinction provides a non-trivial test case for assessing whether computational models can correctly predict differential biological properties arising solely from shape differences between isomers.

Covalent Inhibitor or Chemical Probe Design Leveraging N1-Allyl Reactivity

The N1-allyl substituent may serve as a latent electrophile for covalent target engagement via proximity-driven Michael addition, a strategy employed in covalent inhibitor design [1]. Unlike the N1-H analog (CAS 1380680-43-2) or the N1-methyl analog (CAS 2198090-97-8), CAS 2199684-28-9 offers the possibility of forming a covalent bond with a suitably positioned cysteine or other nucleophilic residue in a target protein. This scenario applies specifically to research programs in which covalent fragment screening or targeted covalent inhibitor development is the stated objective, with the caveat that no covalent engagement data exist for this compound.

Quote Request

Request a Quote for 3-cyclobutyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.